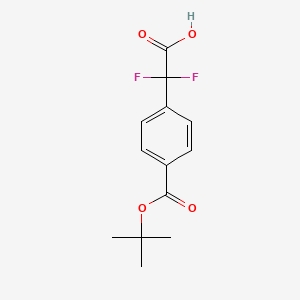

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2-difluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c1-12(2,3)19-10(16)8-4-6-9(7-5-8)13(14,15)11(17)18/h4-7H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCOPWJTLBRVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677419 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-71-6 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid

An In-Depth Technical Guide to the Synthesis of 2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a strategic protection of a key functional group followed by a diastereoselective Reformatsky reaction to construct the core aryldifluoroacetic acid scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful replication and optimization of this synthesis.

Introduction: The Significance of Aryldifluoroacetic Acids

Molecules incorporating the difluoromethyl group (CF₂) have garnered significant attention in the pharmaceutical industry. The unique electronic properties of the CF₂ moiety can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the α,α-difluoroacetic acid functional group can serve as a bioisostere for carboxylic acids, offering modulated acidity, lipophilicity, and metabolic stability. The target molecule, this compound, is a particularly useful intermediate, featuring a protected carboxylic acid that allows for further synthetic elaboration.

This guide details a reliable synthetic pathway commencing from the commercially available 4-formylbenzoic acid. The chosen strategy prioritizes readily accessible reagents, high-yielding transformations, and straightforward purification procedures.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C-C bond between the aromatic ring and the difluoroacetic acid moiety. This leads back to a protected 4-formylbenzoate derivative and a difluoroacetate synthon. The Reformatsky reaction is an ideal candidate for this transformation, as it allows for the formation of a carbon-carbon bond between an aldehyde and an α-haloester in the presence of zinc.[1][2][3]

The overall synthetic strategy is outlined below:

Figure 1: Retrosynthetic analysis of the target molecule.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of tert-Butyl 4-formylbenzoate

The initial step involves the protection of the carboxylic acid of 4-formylbenzoic acid as a tert-butyl ester. This is a crucial manipulation to prevent unwanted side reactions of the acidic proton in the subsequent organometallic addition step.

Protocol:

-

To a solution of 4-formylbenzoic acid (1 equivalent) in dichloromethane (DCM) is added N,N-dimethylformamide (DMF) (catalytic amount).

-

The solution is cooled to 0 °C, and oxalyl chloride (1.2 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours, or until gas evolution ceases.

-

The solvent is removed under reduced pressure to yield 4-formylbenzoyl chloride.

-

The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.

-

A solution of potassium tert-butoxide (1.5 equivalents) in THF is added dropwise.

-

The reaction is stirred at room temperature for 1 hour.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-formylbenzoate as a white solid.[4]

Causality of Experimental Choices:

-

The conversion of the carboxylic acid to the acid chloride using oxalyl chloride and a catalytic amount of DMF is a standard and efficient method that proceeds under mild conditions.

-

The use of potassium tert-butoxide as the base for the esterification with tert-butanol (which is formed in situ from the alkoxide) is effective for forming the sterically hindered tert-butyl ester.

Step 2: Reformatsky Reaction to Synthesize tert-Butyl 4-(1,1-difluoro-2-hydroxy-2-ethoxyethyl)benzoate

This key step involves the zinc-mediated addition of ethyl bromodifluoroacetate to the aldehyde functionality of tert-butyl 4-formylbenzoate.

Protocol:

-

Zinc dust (2.5 equivalents) is activated by stirring with 1 M hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

-

A solution of tert-butyl 4-formylbenzoate (1 equivalent) and ethyl bromodifluoroacetate (1.5 equivalents) in anhydrous THF is prepared.

-

A small portion of this solution is added to a suspension of the activated zinc in THF.

-

The mixture is gently heated to initiate the reaction (an exothermic reaction should be observed).

-

The remaining solution of the aldehyde and ester is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at reflux for an additional 1 hour.

-

The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield tert-butyl 4-(1,1-difluoro-2-hydroxy-2-ethoxyethyl)benzoate.

Mechanistic Insight:

The Reformatsky reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[1][2][3]

Figure 2: Simplified mechanism of the Reformatsky reaction.

Step 3: Hydrolysis to this compound

The final step is the selective hydrolysis of the ethyl ester to the carboxylic acid, while preserving the tert-butyl ester protecting group. This can be achieved under carefully controlled basic conditions.

Protocol:

-

To a solution of tert-butyl 4-(1,1-difluoro-2-hydroxy-2-ethoxyethyl)benzoate (1 equivalent) in a mixture of THF and water is added lithium hydroxide monohydrate (1.5 equivalents).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is acidified to pH ~3 with 1 M hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Rationale for Selective Hydrolysis:

While both ethyl and tert-butyl esters can be hydrolyzed under basic conditions, ethyl esters are generally more susceptible to saponification than the sterically hindered tert-butyl esters. By using a mild base like lithium hydroxide and carefully controlling the reaction time and temperature, selective hydrolysis of the ethyl ester can be achieved.[5][6]

Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Typical Yield | Physical Appearance |

| 1 | tert-Butyl 4-formylbenzoate | 4-Formylbenzoic acid | Oxalyl chloride, Potassium tert-butoxide | 85-95% | White solid |

| 2 | tert-Butyl 4-(1,1-difluoro-2-hydroxy-2-ethoxyethyl)benzoate | tert-Butyl 4-formylbenzoate, Ethyl bromodifluoroacetate | Activated Zinc | 70-85% | Colorless oil |

| 3 | This compound | tert-Butyl 4-(1,1-difluoro-2-hydroxy-2-ethoxyethyl)benzoate | Lithium hydroxide | 80-90% | White solid |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key transformations, including the protection of the benzoic acid and the Reformatsky reaction, are well-established and high-yielding. This guide serves as a valuable resource for researchers requiring access to this important fluorinated building block for applications in drug discovery and development.

References

-

PrepChem. Synthesis of 4-formylbenzoic acid t-butyl ester. Available at: [Link]

-

ResearchGate. One-pot Wittig reaction with 4-formylbenzoic acid. Available at: [Link]

-

Globe Thesis. The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. Available at: [Link]

- Google Patents. CN102311343A - Processing technique of ethyl difluoroacetate.

- Google Patents. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.

-

Wikipedia. Reformatsky reaction. Available at: [Link]

-

Journal of the American Chemical Society. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Available at: [Link]

-

ResearchGate. 2-Aryl-2,2-difluoroacetamide FKBP12 Ligands: Synthesis and X-ray Structural Studies. Available at: [Link]

-

ResearchGate. Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of α-hydroxy-β,β-difluoro-γ-ketoesters via[7][7]sigmatropic rearrangements. Available at: [Link]

-

Organic Syntheses. [Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone]. Available at: [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

-

Chemguide. Hydrolysis of esters. Available at: [Link]

-

Journal of the Chemical Society, Chemical Communications. A novel deoxygenation–isomerization reaction of 4-hydroxy-2-ynoic esters and γ-hydroxy-α,β-ynones. Available at: [Link]

-

PubMed Central. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Available at: [Link]

-

Scribd. Reformatsky Reaction. Available at: [Link]

-

Chemistry LibreTexts. 11.9: Hydrolysis of Esters. Available at: [Link]

-

Understanding the Synthesis and Properties of Ethyl Difluoroacetate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid (CAS No. 1211594-71-6). As a key building block in modern medicinal chemistry and drug development, this molecule incorporates a difluoroacetic acid moiety, a tert-butoxycarbonyl (Boc) protected aniline surrogate, and a phenyl ring, offering a unique combination of functionalities for synthetic elaboration. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, physical properties, analytical characterization, stability, and handling. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducibility and scientific integrity.

Chemical Identity and Structure

This compound is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions. One substituent is the tert-butoxycarbonyl group, a common acid-labile protecting group for an amino functionality, which is attached to the phenyl ring. The other is the α,α-difluoroacetic acid group, which significantly influences the molecule's acidity and electronic properties.

-

Synonyms: 4-(Carboxy-difluoro-methyl)-benzoic acid tert-butyl ester, Benzeneacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-difluoro-[1][3]

-

Molecular Weight: 272.24 g/mol [1]

Below is a conceptual representation of the molecule's functional group connectivity.

Caption: Functional group connectivity in the target molecule.

Core Physicochemical Properties

The physicochemical properties of this compound are dominated by the strong electron-withdrawing effect of the two fluorine atoms on the α-carbon and the balance between the polar carboxylic acid group and the nonpolar Boc and phenyl moieties.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a solid at room temperature. | Based on the high molecular weight and presence of hydrogen bonding capabilities. |

| Melting Point | Data not publicly available. Must be determined experimentally. | The determination is crucial for assessing purity and physical state. See Protocol 2. |

| Boiling Point | Data not publicly available. Likely to decompose upon heating. | High molecular weight solids often decompose before boiling at atmospheric pressure. |

| Molecular Weight | 272.24 g/mol | [1] |

| Acidity (pKa) | 0.90 ± 0.10 (Predicted) | [1] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO, Ethyl Acetate) and aqueous base. | The parent compound, difluoroacetic acid, is miscible with water and polar organic solvents[6][7]. The large organic structure of the title compound reduces water solubility but should maintain solubility in organic solvents. |

| LogP | Data not publicly available. Expected to be moderately lipophilic. | The presence of the tert-butyl and phenyl groups contributes to lipophilicity, while the carboxylic acid increases hydrophilicity. |

Expert Insight on Acidity: The predicted pKa of ~0.90 is exceptionally low for a carboxylic acid, highlighting the profound impact of the gem-difluoro substitution.[1] For context, the pKa of the parent difluoroacetic acid is approximately 1.33[8], and that of trifluoroacetic acid (TFA) is 0.52[9]. This high acidity is a critical parameter, influencing its reactivity, its behavior in chromatographic separations, and its interaction with biological targets. It will exist almost exclusively as the difluoroacetate anion at physiological pH.

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and the rigorous assessment of purity. The following methods constitute a self-validating system for quality control.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of non-volatile organic compounds. For this molecule, a reversed-phase method is most appropriate.

Causality of Method Design: The choice of a C18 stationary phase provides a nonpolar environment that retains the molecule via hydrophobic interactions with its phenyl and tert-butyl groups. The mobile phase must be acidic to suppress the ionization of the carboxylic acid (pKa ~0.90). This ensures a single, neutral species interacts with the column, resulting in sharp, symmetrical peaks. Formic acid is a common choice, but given the compound's structure, using difluoroacetic acid (DFA) as a mobile phase additive can improve peak shape without the significant mass spectrometry signal suppression seen with trifluoroacetic acid (TFA).[10][11]

Protocol 1: Purity Determination by RP-HPLC-UV

-

System Preparation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid or 0.1% Difluoroacetic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid or 0.1% Difluoroacetic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of Acetonitrile or a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Analysis:

-

Inject 5-10 µL of the sample solution.

-

Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Validation: The primary peak should be sharp and symmetrical. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

Structural Elucidation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR: The spectrum is expected to show distinct signals:

-

A singlet at ~1.5 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A set of signals in the aromatic region (~7.5-8.0 ppm), likely appearing as two doublets (an AA'BB' system), corresponding to the four protons on the para-substituted benzene ring.

-

A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton, which may be subject to exchange with residual water in the solvent.

-

-

¹⁹F NMR: A singlet is expected, as the two fluorine atoms are chemically equivalent. This is a critical experiment to confirm the difluoro- substitution.

-

¹³C NMR: The spectrum will confirm the carbon backbone, with characteristic signals for the carbonyls of the ester and carboxylic acid, the quaternary carbon of the Boc group, the aromatic carbons, and the highly characteristic triplet for the -CF₂- carbon due to C-F coupling.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Using electrospray ionization in negative mode (ESI-), the expected parent ion would be the deprotonated molecule [M-H]⁻ at m/z 271.23.

Reactivity and Chemical Stability

Understanding the stability of the compound is critical for its storage and use in synthesis.

-

Acid-Labile Boc Group: The tert-butoxycarbonyl group is a robust protecting group under basic and neutral conditions but is readily cleaved under strong acidic conditions (e.g., neat trifluoroacetic acid or HCl in dioxane). This property is the basis of its utility in multi-step synthesis.

-

Carboxylic Acid Moiety: The carboxylic acid can undergo standard transformations such as esterification, amide bond formation (using coupling reagents like EDC/HOBt), and reduction. Its high acidity (low pKa) means it will readily form carboxylate salts with even weak bases.

-

Difluoromethyl Group: The C-F bonds are highly stable and generally unreactive under standard synthetic conditions. The acidity of the α-carbon proton in the parent difluoroacetic acid is significantly increased, but in this molecule, that proton is replaced by the phenyl ring.

-

Storage: The compound should be stored in a cool, dry place, tightly sealed to protect from moisture. Given the potential for slow degradation in certain solvents, solutions should ideally be prepared fresh.[12] For long-term storage of solutions, a non-nucleophilic organic solvent is recommended.

Experimental Protocols for Property Determination

The following protocols provide a framework for the in-house validation of key physicochemical parameters.

Protocol 2: Determination of Melting Point

-

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound.

-

Apparatus: Calibrated melting point apparatus (e.g., Büchi or Stuart Scientific).

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

The overall workflow for the comprehensive characterization of a new batch of this compound is outlined below.

Caption: Workflow for comprehensive physicochemical characterization.

Safety and Handling

No specific GHS hazard statements are available for this compound. However, based on its structural similarity to difluoroacetic acid, appropriate precautions must be taken. Difluoroacetic acid is classified as corrosive and can cause severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

In Case of Contact: If skin contact occurs, wash immediately with plenty of water. If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.

References

- This compound | 1211594-71-6. ChemicalBook.

- This compound | 1211594-71-6. ChemicalBook.

- C13H14F2O4 - Chemical Dictionary. Guidechem.

- 1211594-71-6 this compound. Molecule-BuildingBlocks.com.

- Difluoroacetic acid. Grokipedia.

- This compound [1211594-71-6]. King-Pharm.

- Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich.

- High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. PubMed.

- Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards.

- Trifluoroacetic acid. Wikipedia.

- Difluoroacetic acid. Wikipedia.

- Difluoroacetic acid. Sciencemadness Wiki.

Sources

- 1. This compound | 1211594-71-6 [amp.chemicalbook.com]

- 2. This compound | 1211594-71-6 [chemicalbook.com]

- 3. This compound [1211594-71-6] | King-Pharm [king-pharm.com]

- 4. Page loading... [guidechem.com]

- 5. 1211594-71-6 this compound [king-pharm.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 10. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]

- 11. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. well-labs.com [well-labs.com]

2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid CAS number 1211594-71-6

An In-Depth Technical Guide to 2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid (CAS 1211594-71-6): A Key Building Block in Modern Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of this compound, a sophisticated chemical intermediate of significant interest to researchers in pharmaceutical sciences and medicinal chemistry. The molecule's unique architecture, combining a Boc-protected aromatic carboxylic acid with a geminal difluoroacetic acid moiety, makes it a highly valuable building block for introducing fluorine into drug candidates. This document, intended for scientists and drug development professionals, delves into the compound's physicochemical properties, provides a rationale for its synthesis, explores its strategic applications in drug design, and outlines essential protocols for its use and handling.

The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, a strategy employed to fine-tune a compound's pharmacological profile.[1][2] Organofluorine compounds constitute approximately 25% of all pharmaceuticals in the pipeline, a testament to the element's profound impact.[3] The strategic incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve cell permeability, and alter the acidity (pKa) of nearby functional groups.[1][4]

The α,α-difluoroacetic acid motif present in the title compound is particularly noteworthy. The gem-difluoro group is a powerful bioisostere, capable of mimicking other functional groups like carbonyls or amides, while also participating in unique hydrogen bonding and dipole interactions that can enhance target binding affinity.[4] As such, this compound is not merely a chemical but a purpose-built tool for medicinal chemists to address specific challenges in the drug discovery process.[5]

Physicochemical Properties and Specifications

The compound's structure presents two distinct acidic sites with vastly different properties: the highly acidic α,α-difluoroacetic acid and the masked carboxylic acid on the phenyl ring, protected by a tert-butoxycarbonyl (Boc) group. This bifunctionality is central to its utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 1211594-71-6 | [6] |

| Molecular Formula | C₁₃H₁₄F₂O₄ | [6][7] |

| Molecular Weight | 272.24 g/mol | [6][7] |

| Synonyms | 4-(Carboxy-difluoro-methyl)-benzoic acid tert-butyl ester | [7] |

| Predicted Boiling Point | 366.6 ± 42.0 °C | [7] |

| Predicted Density | 1.259 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 0.90 ± 0.10 (for the difluoroacetic acid proton) | [7] |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

Synthesis and Mechanistic Rationale

While the precise industrial synthesis of this compound is often proprietary, a chemically robust pathway can be proposed based on established principles of organofluorine chemistry. A logical approach involves the use of a Reformatsky-type reaction, which is well-suited for creating carbon-carbon bonds adjacent to difluorinated centers.[8]

The core principle of the Reformatsky reaction is the generation of an organozinc reagent (a "Reformatsky enolate") from an α-halo ester.[9][10] These enolates are nucleophilic but significantly less reactive than their lithium or magnesium counterparts (Grignard reagents), which provides excellent functional group tolerance and prevents unwanted side reactions, such as addition to the ester moiety.[11]

A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

Precursor Synthesis: The synthesis logically begins with a commercially available toluene derivative. The tert-butyl ester is installed early to protect the benzoic acid. Radical bromination followed by oxidation is a standard method to convert a methyl group into an aldehyde.

-

Reformatsky Reaction: This key step utilizes ethyl bromodifluoroacetate and activated zinc to form the crucial C-C bond, yielding a β-hydroxy ester. Zinc is the metal of choice to avoid attacking the ester groups present on both reactants.[10][11]

-

Oxidation and Subsequent Steps: The resulting secondary alcohol is oxidized. The subsequent decarboxylation and final hydrolysis (saponification) of the ethyl ester yield the desired difluoroacetic acid product.

Core Applications in Drug Development

The title compound is a bifunctional linker and building block, offering multiple avenues for incorporation into complex molecules. Its primary value lies in its ability to introduce the gem-difluoro motif in a targeted manner.

Caption: Key applications of the title compound in drug discovery.

-

As a Versatile Chemical Intermediate: The molecule possesses two handles for sequential modification. The difluoroacetic acid can be coupled with an amine using standard peptide coupling reagents. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the benzoic acid, which can then be subjected to another coupling reaction. This controlled, stepwise approach is invaluable for building complex structures.

-

Metabolic Site Blocking: The benzylic position (the carbon attached to the phenyl ring) is often a "soft spot" for metabolic oxidation by cytochrome P450 enzymes. Replacing the two hydrogen atoms at this position with fluorine atoms, which form exceptionally strong C-F bonds, effectively blocks this metabolic pathway, potentially increasing the drug's half-life and bioavailability.[1][4]

-

Modulation of Physicochemical Properties: The two fluorine atoms are powerful electron-withdrawing groups, significantly increasing the acidity of the carboxylic acid proton (predicted pKa ~0.90) compared to a non-fluorinated analogue.[7] This modulation can be critical for optimizing a drug's solubility, transport properties, and target engagement.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always conduct their own risk assessment and optimization.

Protocol 5.1: Representative Amide Coupling

This protocol describes the coupling of the title compound to a generic primary amine (R-NH₂).

-

Reagent Preparation: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (R-NH₂, 1.1 eq) to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

Protocol 5.2: Boc-Group Deprotection

This protocol describes the removal of the tert-butoxycarbonyl protecting group.

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).

-

Acid Addition: Add an excess of Trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM:TFA by volume.

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 1-2 hours. Effervescence (isobutylene gas) may be observed.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA). The resulting carboxylic acid is often used in the next step without further purification.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may be limited, its handling should be guided by the known hazards of its core functional group, difluoroacetic acid.[12][13][14]

| Hazard Category | Precautionary Measures |

| Contact Hazard | Causes severe skin burns and eye damage. [12][14] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a chemical fume hood.[13][15] |

| Inhalation Hazard | May cause respiratory irritation. [14] Avoid breathing dust or vapors. Ensure adequate ventilation and handle exclusively in a fume hood. |

| Fire Hazard | Combustible liquid. [12][13][14] Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[15] |

| Storage | Store in a tightly sealed container in a dry, cool (2-8°C) environment, preferably under an inert atmosphere to prevent moisture contamination.[6] |

Conclusion

This compound is a prime example of a modern chemical building block designed with purpose and precision. Its sophisticated structure provides medicinal chemists with a reliable and versatile tool for introducing the metabolically robust and electronically influential gem-difluoroacetic acid moiety into next-generation therapeutics. Understanding its properties, synthetic rationale, and applications enables researchers to fully leverage its potential in accelerating the complex process of drug discovery and development.

References

Click to expand

- BLDpharm. 1211594-71-6 | this compound.

- TCI Chemicals.

- Sigma-Aldrich.

- EvitaChem. [(Z)-1-phenoxypropan-2-ylideneamino]urea.

- Tung, T.T., Christensen, S.B., & Nielsen, J. (2017). Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. Chemistry – A European Journal, 23(72), 18125-18128.

- Fisher Scientific.

- Synquest Labs.

- Organic & Biomolecular Chemistry.

- ResearchGate. (PDF)

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Wikipedia. Difluoroacetic acid.

- Wikipedia.

- Thermo Fisher Scientific.

- Chemistry LibreTexts.

- ChemicalBook. This compound | 1211594-71-6.

- Gillman, K. W., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.

- Ilardi, E. A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8272.

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.

- ChemicalBook. This compound Property.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1211594-71-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 1211594-71-6 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid: A Technical Guide

Introduction

2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid is a molecule of significant interest in medicinal chemistry and drug development, combining a difluoroacetic acid moiety with a protected aminophenyl group. The presence of geminal fluorine atoms can profoundly influence the compound's acidity, lipophilicity, and metabolic stability, making it a valuable building block. Comprehensive spectroscopic analysis is paramount for unambiguous structure elucidation and purity assessment. This guide provides an in-depth exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of published experimental data for this specific molecule, this guide will leverage data from structurally similar compounds and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's constituent parts is essential for interpreting its spectroscopic data. The key functional groups that will dominate the spectra are the 4-(tert-butoxycarbonyl)phenyl group and the 2,2-difluoroacetic acid moiety.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 2H | Aromatic (ortho to ester) |

| ~7.7 | Doublet | 2H | Aromatic (ortho to CF₂) |

| ~10-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~1.6 | Singlet | 9H | tert-butyl (-C(CH₃)₃) |

Causality Behind Predictions:

-

Aromatic Protons: The aromatic protons on the benzene ring are expected to appear as two distinct doublets due to their coupling with each other. The protons ortho to the electron-withdrawing tert-butoxycarbonyl group will be deshielded and appear at a higher chemical shift (~8.1 ppm) compared to the protons ortho to the difluoroacetic acid group (~7.7 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically broad and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear in the downfield region of the spectrum.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet at approximately 1.6 ppm.[1]

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~165 | Singlet | Carboxylic Acid Carbonyl (-C OOH) | | ~164 | Singlet | Ester Carbonyl (-C OOtBu) | | ~138 | Singlet | Aromatic (ipso- to ester) | | ~135 | Triplet | Aromatic (ipso- to CF₂) | | ~130 | Singlet | Aromatic (ortho to ester) | | ~128 | Singlet | Aromatic (ortho to CF₂) | | ~115 | Triplet | Difluoroacetic Carbon (-C F₂) | | ~82 | Singlet | Quaternary Carbon of t-butyl (-C (CH₃)₃) | | ~28 | Singlet | Methyl Carbons of t-butyl (-C(C H₃)₃) |

Causality Behind Predictions:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected, one for the carboxylic acid and one for the ester. The ester carbonyl is typically slightly upfield from the acid carbonyl.

-

Aromatic Carbons: The aromatic region will show four signals for the protonated carbons and two for the quaternary (ipso) carbons. The carbon attached to the CF₂ group will exhibit a triplet multiplicity due to coupling with the two fluorine atoms.

-

Difluoroacetic Carbon: The carbon atom bonded to the two fluorine atoms will be significantly shielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 82 ppm, and the three equivalent methyl carbons will give a single resonance at approximately 28 ppm.[2]

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | Singlet | -CF₂- |

Causality Behind Predictions:

The chemical shift of fluorine is highly sensitive to its electronic environment. For a gem-difluoroacetic acid moiety attached to an aromatic ring, the ¹⁹F chemical shift is expected to be in the range of -110 to -120 ppm relative to CFCl₃.[3][4] Since there are no neighboring protons or other fluorine atoms within three bonds, the signal is predicted to be a singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pattern (Electrospray Ionization - ESI):

| m/z | Ion |

| 299.08 | [M-H]⁻ (deprotonated molecule) |

| 243.09 | [M-H - C₄H₈]⁻ (loss of isobutylene) |

| 199.08 | [M-H - C₄H₈ - CO₂]⁻ (loss of isobutylene and CO₂) |

Causality Behind Predictions:

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻. A characteristic fragmentation of tert-butoxycarbonyl (Boc) protected compounds is the loss of isobutylene (C₄H₈).[5][6][7] This would be followed by the loss of carbon dioxide from the carboxylate group.

Figure 2. Predicted ESI-MS fragmentation pathway.

Experimental Protocol (LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Inject the sample into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the data to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1760 | Strong | C=O stretch (Ester) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1250, ~1150 | Strong | C-F stretch |

| ~1160 | Strong | C-O stretch (Ester) |

Causality Behind Predictions:

-

O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band in the high-wavenumber region of the spectrum.[8][9][10]

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. The ester carbonyl will typically be at a higher wavenumber than the carboxylic acid carbonyl.[11][12][13]

-

C-F Stretches: The C-F stretching vibrations of the CF₂ group will result in strong absorptions in the fingerprint region.[8][9][10]

-

Aromatic C=C Stretches: The aromatic ring will show characteristic C=C stretching bands of medium intensity.

Experimental Protocol (ATR-FTIR):

-

Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

References

- Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Journal of Mass Spectrometry.

- Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. (2025). Journal of Molecular Structure.

-

Difluoroacetic acid. PubChem. Retrieved from [Link]

-

Difluoroacetic acid. NIST WebBook. Retrieved from [Link]

-

Difluoroacetic acid. NIST WebBook, IR Spectrum. Retrieved from [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Retrieved from [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. Retrieved from [Link]

- Rapid Determination of Enantiomeric Excess of Tert-Butoxycarbonyl (BOC-Protected) Amino Acids Based on Infrared Spectra Technique. (2013). Analytical Letters.

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (2015). Forensic Toxicology.

-

Figure S173. 19 F NMR spectrum of unknown gem-difluoride 1r, related to... ResearchGate. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Difluoroacetic acid | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Difluoroacetic acid [webbook.nist.gov]

- 10. Difluoroacetic acid [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. chemicalbook.com [chemicalbook.com]

The Analytical Fingerprint: A Technical Guide to the NMR and Mass Spectrometry of 2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with precisely engineered properties is paramount. Among these, fluorinated organic compounds have garnered significant attention due to the unique physicochemical characteristics imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. 2-(4-(tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid is a key building block in this domain, integrating a difluoroacetic acid moiety, known for its ability to mimic a carboxylic acid with altered acidity and lipophilicity, with a tert-butoxycarbonyl (BOC) protected phenyl group, a common strategy in multi-step organic synthesis.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound. As a Senior Application Scientist, the following sections are designed to offer not just data, but a causal understanding of the spectral features, empowering researchers to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Key Analytical Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

Caption: Molecular structure of this compound.

The molecule, with a chemical formula of C₁₃H₁₄F₂O₄ and a molecular weight of 272.24 g/mol , presents several key features that will dictate its spectral output:

-

Aromatic System: A para-substituted benzene ring will give rise to a characteristic AA'BB' system in the ¹H NMR spectrum.

-

tert-Butoxycarbonyl (BOC) Group: This protecting group has a chemically equivalent set of nine protons, resulting in a strong singlet in the ¹H NMR spectrum.

-

Difluoromethyl Group (-CF₂-): The two fluorine atoms are magnetically equivalent and will appear as a single resonance in the ¹⁹F NMR spectrum. This group will also influence the chemical shifts of adjacent nuclei through electronic effects and through-space coupling.

-

Carboxylic Acid: The acidic proton can be exchangeable and may or may not be observed in the ¹H NMR spectrum depending on the solvent and concentration. The carbonyl carbon will have a characteristic chemical shift in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the tert-butyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic Protons (Ha) | 7.9 - 8.1 | Doublet | 2H | These protons are ortho to the electron-withdrawing tert-butoxycarbonyl group and will be deshielded. |

| Aromatic Protons (Hb) | 7.5 - 7.7 | Doublet | 2H | These protons are ortho to the electron-withdrawing difluoroacetic acid group and will also be deshielded. |

| tert-Butyl Protons | 1.5 - 1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will produce a strong singlet, a characteristic signal for the BOC protecting group.[1] |

| Carboxylic Acid Proton | > 10 (variable) | Broad Singlet | 1H | The acidic proton is highly deshielded and its signal is often broad due to exchange. It may not be observed in all deuterated solvents. |

Predicted spectrum is based on analysis of structurally similar compounds and established substituent effects.

Caption: Predicted ESI-MS/MS fragmentation pathway of [M-H]⁻.

Key Fragmentation Pathways:

-

Loss of Isobutylene: The most characteristic fragmentation of a BOC group is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then readily decarboxylate.

-

Loss of Carbon Dioxide: Subsequent loss of CO₂ (44 Da) from the carbamic acid intermediate is a common fragmentation pathway.

-

Loss of the entire BOC group: A direct loss of the tert-butoxycarbonyl group (100 Da) can also be observed.

-

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH radical (45 Da) from the parent ion is also a plausible fragmentation.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. [2] * To promote deprotonation in negative ion mode, a small amount of a volatile base such as ammonium hydroxide can be added. For positive ion mode, a volatile acid like formic acid is typically used. [3]2. Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal for the ion of interest.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in negative ion mode over an appropriate m/z range (e.g., m/z 50-500) to observe the deprotonated molecular ion and any potential adducts.

-

For structural confirmation, perform tandem MS (MS/MS) experiments. Isolate the [M-H]⁻ ion (m/z 271.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.

-

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with electrospray ionization mass spectrometry, provides an unambiguous and detailed characterization of this compound. The predictable and distinct signals in each spectrum, arising from the unique structural motifs of the molecule, serve as a reliable analytical fingerprint. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize, purify, and utilize this important fluorinated building block in their drug discovery and development endeavors. The causality-driven explanations for the observed spectral features aim to transform routine analysis into a deeper understanding of molecular structure and its spectroscopic manifestation.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Hill, N. J., & Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

SpectraBase. (n.d.). Difluoroacetic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid. Retrieved from [Link]

-

YouTube. (2023, September 8). Acquiring and Analyzing NMR data. Retrieved from [Link]

-

ChemRxiv. (2022). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved from [Link]

- Stenson, A. C., & Hatcher, P. G. (2003). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry, 34(4), 501-512.

-

Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-4-t-Butoxycarbonylamino-5-benzyloxycarbonylpentanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Fekete, S., Guillarme, D., & Veuthey, J. L. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Journal of Pharmaceutical and Biomedical Analysis, 174, 47-53.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2021, March 4). 2.9: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

LibreTexts. (2021, August 15). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.

-

MDPI. (2023). Integrated Targeted and Suspect Screening Workflow for Identifying PFAS of Concern in Urban-Impacted Serbian Rivers. Retrieved from [Link]

-

Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

The Architectural Nuances of Difluoroacetic Acid Derivatives: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Difluoroacetic acid and its derivatives represent a critical class of building blocks, prized for their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and acidity. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism prediction, and the engineering of advanced materials. This guide provides a comprehensive technical overview of the crystal structures of difluoroacetic acid derivatives, delving into the intricate interplay of intermolecular forces that govern their supramolecular assembly. Through a detailed analysis of crystallographic data for salts, esters, and amides of difluoroacetic acid, we illuminate the structural motifs and hydrogen bonding patterns that define their solid-state architecture.

Introduction: The Significance of the Difluoromethyl Group in Crystal Engineering

The difluoromethyl group (CHF2) imparts unique electronic properties to a molecule. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the parent acid and the hydrogen bonding capabilities of its derivatives.[1][2] In the context of crystal engineering, the CHF2 group can participate in non-covalent interactions, including weak C-H···O and C-H···F hydrogen bonds, which can play a crucial role in determining crystal packing. This guide will explore the crystallographic landscape of difluoroacetic acid derivatives, with a focus on how the derivatization of the carboxylic acid functionality dictates the resulting solid-state structure.

The Supramolecular Architecture of Difluoroacetamide

The primary amide of difluoroacetic acid, 2,2-difluoroacetamide, serves as a foundational example of how the difluoromethyl group influences crystal packing in the presence of robust hydrogen bond donors and acceptors.

Crystal Structure of 2,2-Difluoroacetamide

The crystal structure of 2,2-difluoroacetamide has been determined by single-crystal X-ray diffraction.[3] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C2H3F2NO |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 5.143 Å, b = 12.809 Å, c = 7.037 Å |

| α = 90°, β = 128.3°, γ = 90° |

Table 1: Crystallographic Data for 2,2-Difluoroacetamide.[3]

Intermolecular Interactions: The Hydrogen-Bonded Dimer Motif

The crystal structure of 2,2-difluoroacetamide is characterized by the formation of centrosymmetric dimers through robust N-H···O hydrogen bonds between the amide groups of adjacent molecules. This is a common supramolecular synthon observed in the crystal structures of primary amides.

Caption: Dimer formation in 2,2-difluoroacetamide via N-H···O hydrogen bonds.

The presence of the difluoromethyl group does not disrupt this primary hydrogen bonding motif. However, its influence can be observed in the weaker interactions that further stabilize the crystal lattice. The potential for C-H···O and C-H···F interactions involving the methine hydrogen and the fluorine atoms of the CHF2 group contributes to the overall packing efficiency.

Crystal Structures of Difluoroacetate Esters: A Shift in Intermolecular Forces

The esterification of difluoroacetic acid removes the strong hydrogen bond donor (the carboxylic acid proton), leading to a significant alteration in the crystal packing strategy. The crystal structure of p-bromophenacyl difluoroacetate provides a valuable case study.

Crystallographic Data for p-Bromophenacyl Difluoroacetate

The key crystallographic parameters for this ester derivative are presented below.

| Parameter | Value |

| Chemical Formula | C10H7BrF2O3 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.32 Å, b = 35.12 Å, c = 4.84 Å |

Table 2: Crystallographic Data for p-Bromophenacyl Difluoroacetate.

The Absence of Strong Hydrogen Bonds and the Role of Weaker Interactions

In the absence of a carboxylic acid proton, the crystal packing of p-bromophenacyl difluoroacetate is governed by a combination of weaker interactions, including dipole-dipole forces, van der Waals interactions, and potentially weak C-H···O hydrogen bonds. Notably, the original study highlighted the absence of strong C-H···O hydrogen bonds involving the difluoromethyl group in this particular structure. This observation underscores the context-dependent nature of these weaker interactions. The overall crystal packing is a delicate balance of these forces, leading to the observed orthorhombic symmetry.

The Structural Landscape of Difluoroacetate Salts

Experimental Protocols

Synthesis of Difluoroacetic Acid Derivatives

a) Synthesis of 2,2-Difluoroacetamide:

A common route to primary amides is via the corresponding acid chloride.

-

Chlorination of Difluoroacetic Acid: Difluoroacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield difluoroacetyl chloride. The reaction is typically performed in an inert solvent like dichloromethane.

-

Amination: The crude difluoroacetyl chloride is then reacted with an excess of aqueous ammonia at low temperature to form 2,2-difluoroacetamide. The product can be purified by recrystallization.

b) Synthesis of Difluoroacetate Esters:

Esterification of difluoroacetic acid can be achieved through various methods, including Fischer esterification.

-

Fischer Esterification: Difluoroacetic acid is refluxed with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Workup and Purification: After the reaction is complete, the excess alcohol and water are removed, and the ester is purified by distillation or chromatography.

Crystallization of Difluoroacetic Acid Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is essential. The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize.

-

Sources

reactivity of the gem-difluoroacetic acid moiety

An In-Depth Technical Guide to the Reactivity and Application of the gem-Difluoroacetic Acid Moiety

Executive Summary

The gem-difluoroacetic acid moiety (R-CF₂COOH) represents a cornerstone functional group in modern medicinal chemistry and drug development. The incorporation of two fluorine atoms on the α-carbon dramatically alters the physicochemical properties of the parent carboxylic acid, imparting unique reactivity and conferring valuable pharmacokinetic advantages. This guide provides a detailed exploration of the core reactivity, synthetic transformations, and strategic applications of this moiety, intended for researchers, chemists, and drug development professionals. We will delve into the electronic effects governing its behavior, key chemical reactions such as amide bond formation and decarboxylation, and its critical role as a bioisostere in optimizing drug candidates.

Core Physicochemical Properties: The Impact of gem-Difluorination

The defining characteristic of the gem-difluoroacetic acid moiety is its pronounced acidity, a direct consequence of the powerful electron-withdrawing inductive effect (-I) of the two fluorine atoms. These electronegative atoms pull electron density away from the α-carbon, which in turn polarizes the O-H bond of the carboxyl group, facilitating proton dissociation.

This effect is best illustrated by comparing the acidity constants (pKa) of acetic acid and its fluorinated analogs. As shown in Table 1, each successive addition of a fluorine atom to the α-carbon results in a significant decrease in the pKa value, corresponding to a logarithmic increase in acidity. Difluoroacetic acid is approximately 3,500 times more acidic than acetic acid.[1][2][3] This heightened acidity is a critical consideration in drug design, as it influences the ionization state of a molecule at physiological pH, impacting solubility, membrane permeability, and target binding.

Table 1: Comparison of Acidity Constants (pKa) for Acetic Acid and its Fluorinated Analogs

| Compound | Structure | pKa Value (approx.) |

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | CH₂FCOOH | 2.59 |

| Difluoroacetic Acid | CHF₂COOH | 1.34 [1] |

| Trifluoroacetic Acid | CF₃COOH | 0.52 |

Synthesis of α,α-Difluoroacetic Acid Derivatives

The preparation of compounds bearing the gem-difluoroacetic acid moiety can be achieved through several synthetic strategies. A common approach involves the nucleophilic substitution of phenols with bromodifluoroacetic acid in the presence of a base to yield α,α-difluoro-α-(aryloxy)acetic acids.[4] Another method utilizes bromine trifluoride (BrF₃) to react with 2-carboalkoxy-1,1-bis(methyl sulfide)-1-alkenes, which can be prepared from various esters, ultimately yielding α,α-difluoroesters that can be hydrolyzed to the corresponding acids.[5] These methods provide access to a diverse range of substituted gem-difluoroacetic acids for further derivatization.

Key Chemical Reactivity and Transformations

The unique electronic nature of the gem-difluoroacetic acid moiety governs its participation in several key chemical transformations.

Amide Bond Formation

Forming an amide bond is one of the most frequent reactions in medicinal chemistry.[6] For gem-difluoroacetic acids, this transformation proceeds via standard protocols that involve the activation of the carboxylic acid.[] Due to the electron-deficient nature of the carbonyl carbon, the acid is highly susceptible to activation. Common coupling reagents include carbodiimides (e.g., DCC, EDC), uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[][8] The general mechanism involves the formation of a highly reactive intermediate (such as an O-acylisourea or an active ester), which is then readily attacked by the amine nucleophile to form the stable amide bond.

-

Dissolution: Dissolve the gem-difluoroacetic acid derivative (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂).

-

Activation: Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to allow for the formation of the active ester.

-

Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product using column chromatography or recrystallization to yield the desired gem-difluoroacetamide.

Decarboxylation

Decarboxylation is the removal of a carboxyl group with the release of carbon dioxide (CO₂).[9] While this reaction occurs readily for β-keto acids, simple carboxylic acids require more forcing conditions.[10] The presence of the α,α-difluoro substitution facilitates decarboxylation compared to non-fluorinated counterparts, particularly under thermal or catalytic conditions. This process is synthetically valuable as it can generate reactive intermediates. For instance, the decarboxylation of α,α-difluoro-α-(aryloxy)acetic acids is a key step in synthesizing [¹⁸F]-difluoromethoxyarenes for PET imaging.[4] In biochemical contexts, enzymes can catalyze the decarboxylation of specific substrates, such as the inactivation of ornithine decarboxylase by α-difluoromethylornithine.[11]

The general mechanism for thermal decarboxylation involves a concerted process, often via a cyclic transition state if a neighboring group can act as a proton source, leading to the formation of an intermediate that rearranges to the final product.[10]

Reduction

The reduction of the carboxylic acid group in the gem-difluoroacetic acid moiety to a primary alcohol (R-CF₂CH₂OH) is a feasible transformation. This typically requires strong reducing agents capable of reducing carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF). The reaction proceeds through the formation of an aluminum or borate ester intermediate, which is then further reduced to the alcohol. While protocols specific to gem-difluoroacetic acids are not abundant, the principles are analogous to standard carboxylic acid reductions. However, caution is required due to the high reactivity of these reagents. The resulting gem-difluoroalcohols are themselves valuable building blocks in organic synthesis.

The gem-Difluoroacetic Acid Moiety in Drug Design

The strategic incorporation of fluorine continues to be a dominant theme in modern drug discovery. The gem-difluoro unit, in particular, offers a compelling set of advantages related to bioisosterism and the modulation of pharmacokinetic properties.[12]

A Versatile Bioisostere

Bioisosteres are functional groups that possess similar physical or chemical properties and produce broadly similar biological effects.[13][14] The gem-difluoromethylene (CF₂) group is a well-established non-classical bioisostere for several key functionalities:

-

Ether Oxygen (-O-): The CF₂ group can mimic the steric profile and bond angles of an ether linkage but with drastically different electronic properties. It is non-basic and acts as a weak hydrogen bond acceptor, which can alter interactions with biological targets.

-

Carbonyl Group (C=O): The CF₂ group can replace a ketone or the carbonyl of an amide.[15] While it lacks the hydrogen bond accepting capability of a carbonyl oxygen, its strong dipole moment can establish favorable electrostatic interactions within a binding pocket. A key advantage of this replacement is enhanced metabolic stability, as the C-F bond is significantly stronger than a C-H bond and resistant to enzymatic oxidation.

Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of a gem-difluoro group has a profound and predictable impact on properties critical to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Acidity (pKa): As detailed in Section 2.0, gem-difluorination drastically increases the acidity of an adjacent functional group.[2][16] This can be used to fine-tune the ionization state of a molecule, improving solubility or modulating interactions with a target receptor.

-

Lipophilicity (LogP): The effect on lipophilicity is complex. While fluorine is highly electronegative, the replacement of two C-H bonds with C-F bonds often leads to an increase in lipophilicity. However, the overall impact depends on the molecular context and the position of the fluorine atoms relative to other polar groups.[17]

-

Metabolic Stability: This is one of the most significant benefits. The strength of the C-F bond makes the α-carbon position highly resistant to metabolic oxidation by cytochrome P450 enzymes, which can block a major metabolic pathway, increase the drug's half-life, and improve its oral bioavailability.

For example, replacing a metabolically labile carboxylic acid with more stable, acidic bioisosteres like tetrazoles or oxadiazoles is a common strategy to mitigate the formation of reactive acyl glucuronide metabolites and improve overall drug properties.[18][19]

Conclusion and Outlook

The gem-difluoroacetic acid moiety is far more than a simple fluorinated functional group; it is a powerful tool for molecular design. Its reactivity is dictated by the strong inductive effects of the fluorine atoms, making the carboxyl group highly acidic and susceptible to activation for transformations like amide bond formation. Key reactions such as decarboxylation and reduction further expand its synthetic utility. In drug discovery, its role as a metabolically robust bioisostere for ethers and carbonyls, combined with its ability to predictably modulate pKa and lipophilicity, provides medicinal chemists with a reliable strategy to overcome pharmacokinetic challenges and enhance the developability of new therapeutic agents. The continued exploration of novel synthetic methods and a deeper understanding of its interactions in biological systems will ensure that the gem-difluoroacetic acid moiety remains a valuable component in the chemist's toolkit for years to come.

References

-

Grygorenko, O. O., Radchenko, D. S., & Voloshyna, O. (2021). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. Available at: [Link]

-

Grokipedia. (n.d.). Difluoroacetic acid. Grokipedia. Available at: [Link]

-

Sorrentino, J. P., & Altman, R. A. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Synthesis, 53(21), 3935–3950. Available at: [Link]

-

Gouverneur, V., et al. (2019). Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. ResearchGate. Available at: [Link]

-

Rozen, S., & Mishani, E. (1993). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Olsson, T., & Wellendorph, P. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Szabó, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692-696. Available at: [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). Available at: [Link]

-

Itazaki, S., et al. (2021). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. The Journal of Organic Chemistry, 86(17), 11991–12000. Available at: [Link]

-